(25RS)-26-Hydroxycholesterol-d4
Description
Cholesterol-d4 (CAS: 956029-28-0) is a deuterium-labeled analog of cholesterol, where four hydrogen atoms are replaced with deuterium isotopes . This stable isotope retains the core structure of cholesterol—a 27-carbon sterol with a hydroxyl group at position C3 and a double bond at C5-C6 . Cholesterol-d4 is critical in biomedical research for tracing cholesterol metabolism, quantifying lipid dynamics via mass spectrometry, and studying membrane biophysics due to its isotopic stability . Its deuterium substitution minimizes metabolic interference while enabling precise detection in complex biological matrices .
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,18D/t18?,19-,21+,22+,23-,24+,25+,26+,27- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYWMOMLDIMFJA-CRNPSRDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C)CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747348 | |
| Record name | (3beta)-(25,26,26,26-~2~H_4_)Cholest-5-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956029-28-0 | |
| Record name | (3beta)-(25,26,26,26-~2~H_4_)Cholest-5-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cholesterol-d4 typically involves the incorporation of deuterium into cholesterol through chemical reactions. One common method is the catalytic hydrogenation of cholesterol in the presence of deuterium gas. This process replaces specific hydrogen atoms with deuterium, resulting in cholesterol-d4. The reaction conditions often include the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure efficient deuterium incorporation.
Industrial Production Methods
Industrial production of cholesterol-d4 follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve consistent and high-yield production. The final product undergoes rigorous purification and quality control to ensure its suitability for research applications.
Chemical Reactions Analysis
Types of Reactions
Cholesterol-d4 undergoes various chemical reactions similar to non-deuterated cholesterol. These include:
Oxidation: Cholesterol-d4 can be oxidized to form oxysterols, which are important intermediates in cholesterol metabolism.
Reduction: Reduction reactions can convert cholesterol-d4 into different sterol derivatives.
Substitution: Deuterium atoms in cholesterol-d4 can be replaced with other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents, depending on the desired substitution, can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxysterols, reduced sterol derivatives, and substituted cholesterol analogs. These products are valuable for studying cholesterol’s role in biological systems and its metabolic pathways.
Scientific Research Applications
Drug Delivery Systems
Cholesterol-d4 is instrumental in the development of advanced drug delivery systems, particularly due to its ability to enhance the stability and efficacy of liposomal formulations. Recent studies highlight several innovative applications:
- Liposomal Carriers : Cholesterol-d4 is incorporated into liposomes to improve drug solubility and cellular uptake. For instance, a study demonstrated the synthesis of cholesterol-based neoglycoconjugates that were effectively used in liposomal formulations targeting liver cells. These formulations showed high uptake in hepatic tissues, making them promising vectors for therapeutic agents in liver diseases .
- Theranostic Applications : A fluorescent cholesterol conjugate containing cholesterol-d4 has been developed for theranostic purposes. This compound was shown to enhance drug distribution in cancer cells and exhibited immunomodulatory properties, indicating its potential for combined therapeutic and diagnostic applications .
- Enzyme Replacement Therapy : Cholesterol-d4-functionalized liposomes have been explored for selective targeting of lysosomes, which is crucial for enzyme replacement therapies. The incorporation of mannose 6-phosphate into these liposomes allowed for effective intracellular trafficking, demonstrating the utility of cholesterol-d4 in targeted drug delivery systems .
Bioimaging Applications
Cholesterol-d4 serves as a valuable tool in bioimaging studies due to its ability to visualize cholesterol dynamics within cellular membranes:
- Fluorescent Probes : The D4 domain from perfringolysin O has been modified to enhance its affinity for cholesterol, allowing researchers to visualize cholesterol localization in live cells. This method has provided insights into the distribution of cholesterol-rich domains within cellular membranes, which is essential for understanding various cellular processes .
- Super-resolution Microscopy : Cholesterol-d4-based probes have been utilized in super-resolution microscopy techniques to investigate the organization of lipid rafts and nanodomains in cellular membranes. These studies are crucial for elucidating the role of cholesterol in membrane structure and function .
Biochemical Probing
In addition to its applications in drug delivery and imaging, cholesterol-d4 is employed as a biochemical probe to study lipid interactions and metabolism:
- Metabolic Studies : Cholesterol-d4 can be used to trace metabolic pathways involving cholesterol synthesis and degradation. By tracking the incorporation of deuterated cholesterol into biological systems, researchers can gain insights into lipid metabolism under various physiological conditions .
- Protein Interaction Studies : The incorporation of cholesterol-d4 into membrane proteins allows for the investigation of protein-lipid interactions. This application is particularly relevant in studying membrane proteins that rely on cholesterol for structural stability or functional activity .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Drug Delivery Systems | Use in liposomal formulations | Enhanced targeting and uptake in liver cells; potential for enzyme therapy |
| Bioimaging Applications | Visualization of cholesterol dynamics | Successful localization of cholesterol-rich domains using fluorescent probes |
| Biochemical Probing | Tracing metabolic pathways | Insights into lipid metabolism and protein interactions |
Case Studies
- Liposomal Delivery Systems : A study reported the synthesis of mannose 6-phosphate-conjugated liposomes containing cholesterol-d4 that effectively targeted lysosomes, showcasing improved drug delivery efficiency compared to non-targeted systems .
- Fluorescent Imaging : Research utilizing modified D4 domains demonstrated the ability to visualize cholesterol distribution within cellular membranes, revealing critical insights into membrane dynamics and lipid organization .
- Metabolic Tracing : Cholesterol-d4 was used in metabolic studies to track the incorporation of deuterated cholesterol into various cell lines, providing valuable data on lipid metabolism under different conditions .
Mechanism of Action
Cholesterol-d4 exerts its effects by integrating into biological membranes and participating in various metabolic pathways. The deuterium labeling allows researchers to trace its distribution and interactions within cells. Cholesterol-d4 targets cellular membranes, influencing membrane fluidity and signaling processes. It also plays a role in the synthesis of steroid hormones, bile acids, and vitamin D.
Comparison with Similar Compounds
Comparison with Similar Compounds
Cholesterol-d4 belongs to a broader class of isotope-labeled sterols and structurally related derivatives. Below is a detailed comparison with key analogs:
Table 1: Comparison of Cholesterol-d4 with Deuterated Cholesterol Derivatives
Table 2: Comparison with Structural Analogs
Key Findings:
Isotopic Labeling: Cholesterol-d4 and -d7 are preferred for metabolic studies due to deuterium’s non-radioactive stability, unlike carbon-14-labeled analogs, which pose handling challenges . Cholesterol-3,4-13C2 is better suited for NMR spectroscopy due to carbon-13’s nuclear spin properties, whereas deuterated versions excel in mass spectrometry .
Functional Modifications :
- Hydroxylated derivatives (e.g., 4β-Hydroxy Cholesterol-d4) are used to investigate oxidative pathways, while ketone-containing analogs (e.g., Δ4-Cholesten-3-one) serve as synthetic intermediates .
Biological Activity :
- Unlike native cholesterol, analogs like 24-Hydroxycholesterol exhibit neuroactive properties but lack membrane-integration capabilities .
Analytical Performance: Deuterium labeling in Cholesterol-d4 reduces chromatographic retention time shifts compared to non-deuterated cholesterol, ensuring accurate quantification .
Biological Activity
Cholesterol-d4, a deuterated form of cholesterol, is increasingly recognized for its role in biological systems, particularly in lipid metabolism and cellular signaling. This article explores the biological activity of Cholesterol-d4, focusing on its mechanisms of action, applications in research, and implications for understanding cholesterol's role in health and disease.
Overview of Cholesterol-d4
Cholesterol-d4 is a stable isotope-labeled version of cholesterol, where four hydrogen atoms are replaced with deuterium. This modification allows for enhanced tracking and analysis in biological studies. The unique properties of Cholesterol-d4 make it a valuable tool for studying cholesterol dynamics within cells and tissues.
Cholesterol is a crucial component of cell membranes, influencing fluidity and the formation of lipid rafts, which are essential for various cellular processes such as signaling and membrane trafficking. The biological activity of Cholesterol-d4 can be understood through several key mechanisms:
- Membrane Structure : Cholesterol-d4 integrates into cellular membranes, affecting their physical properties. It has been shown to modulate membrane fluidity and stability, which is vital for the proper functioning of membrane proteins and receptors .
- Lipid Raft Formation : Cholesterol-rich domains known as lipid rafts are critical for signal transduction. Studies using Cholesterol-d4 have demonstrated its role in the formation and maintenance of these rafts, impacting cellular signaling pathways .
- Biosensing Applications : The D4 domain of perfringolysin O (D4H) has been utilized as a biosensor to visualize cholesterol distribution in live cells. This domain binds to cholesterol in a manner that is sensitive to its concentration, allowing researchers to monitor changes in cholesterol levels dynamically .
Research Findings
Recent studies have highlighted the significance of Cholesterol-d4 in various biological contexts:
- Synaptic Growth : Research indicates that cholesterol levels influence synaptic growth in neurons. Activity-dependent changes in presynaptic cholesterol levels were found to regulate synaptic development, emphasizing the importance of cholesterol in neurobiology .
- Cholesterol Trafficking : Cholesterol-d4 has been instrumental in studying cholesterol trafficking within cells. For instance, loss of specific proteins involved in cholesterol transport leads to altered cholesterol distribution, which can be monitored using Cholesterol-d4 as a tracer .
- Cholesterol and Disease : Understanding how Cholesterol-d4 behaves in pathological conditions is crucial. For example, its application in studying familial hypercholesterolemia has provided insights into how genetic mutations affect cholesterol metabolism and clearance from the bloodstream .
Case Studies
Several case studies illustrate the diverse applications of Cholesterol-d4:
- Neuronal Studies : In a study examining Drosophila larvae, researchers used Cholesterol-d4 to show that alterations in presynaptic cholesterol levels directly influenced synaptic growth. The results indicated that manipulating cholesterol levels could provide therapeutic avenues for neurodegenerative diseases .
- Lipid Raft Dynamics : A study utilizing Cholesterol-d4 revealed insights into the dynamics of lipid rafts during immune responses. The presence of deuterated cholesterol allowed for precise measurements of raft formation under different stimuli, highlighting its role in immune cell signaling .
- Cholesterol Metabolism Disorders : Research involving patients with familial hypercholesterolemia employed Cholesterol-d4 to track lipid profiles over time. Data indicated significant differences in lipid metabolism between affected individuals and controls, underscoring the potential for personalized treatment strategies based on metabolic profiling .
Data Table
The following table summarizes key findings related to the biological activity of Cholesterol-d4 across different studies:
Q & A
Q. How is Cholesterol-d4 utilized as an internal standard in lipid quantification studies?
Cholesterol-d4 is used to normalize data in mass spectrometry (MS) by compensating for sample preparation variability. Researchers spike a known concentration into samples before extraction, enabling correction for losses during lipid isolation. Methodological validation includes comparing deuterated vs. non-deuterated cholesterol recovery rates and ensuring linearity across expected concentration ranges .
Q. What validation steps are necessary when implementing Cholesterol-d4 in novel LC-MS/MS protocols?
Key steps include:
- Recofficiency Testing : Assess spike-in recovery rates (e.g., 90–110%) across biological matrices.
- Ion Suppression Checks : Compare signal intensity in pure solvent vs. biological samples to detect matrix effects.
- Stability Assessments : Monitor degradation under storage conditions (e.g., −80°C vs. room temperature) .
Q. What concentration ranges of Cholesterol-d4 are effective for spike-in recovery experiments in plasma lipidomics?
Typical concentrations range from 0.1–10 µg/mL, calibrated against endogenous cholesterol levels. Lower concentrations are used for high-sensitivity MS, while higher doses mitigate variability in low-purity samples. Dose-response curves should be included in supplementary materials .
Q. What are the critical storage conditions to maintain Cholesterol-d4 stability?
Store at −80°C in inert solvents (e.g., chloroform) to prevent deuterium exchange. Avoid freeze-thaw cycles >3×, as these reduce isotopic integrity. Pre-aliquot working solutions to minimize exposure to moisture .
Advanced Research Questions
Q. How can researchers address discrepancies in deuterium retention rates of Cholesterol-d4 across analytical platforms?
Discrepancies often arise from differences in ionization sources (e.g., ESI vs. APCI) or column chemistry. Mitigation strategies:
Q. What statistical approaches are recommended for normalizing Cholesterol-d4 data in longitudinal studies?
Use mixed-effects models to account for batch variability and subject-specific baselines. Normalize to both internal standards (Cholesterol-d4) and external controls (e.g., pooled plasma samples). Report coefficients of variation (CV) for inter-assay precision .
Q. How should researchers design control experiments to account for matrix effects in complex samples?
Q. What mechanistic studies clarify conflicting reports on Cholesterol-d4’s interference with endogenous cholesterol transport?
Conduct competitive binding assays using lipoprotein fractions (e.g., LDL, HDL) to quantify displacement of endogenous cholesterol. Pair with radiolabeled tracers (e.g., ³H-cholesterol) to track uptake kinetics in cell models .
Q. How can isotopic purity assessments be integrated into quality control protocols?
Implement routine batch testing via:
Q. What experimental parameters require optimization in tracer studies for cholesterol biosynthesis?
- Pulse-Chase Duration : Balance between sufficient ¹³C incorporation and cell viability (typically 24–72 hours).
- Quenching Efficiency : Validate methanol/dry ice vs. liquid nitrogen for halting metabolic activity without degrading Cholesterol-d4 .
Methodological Best Practices
- Replication : Follow NIH guidelines for preclinical reporting to ensure experimental transparency .
- Ethical Compliance : For human studies, document IRB approval and participant consent, particularly in dietary intervention trials involving isotopic labeling .
- Data Presentation : Use tables to summarize recovery rates, CVs, and isotopic purity, avoiding redundant figures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
